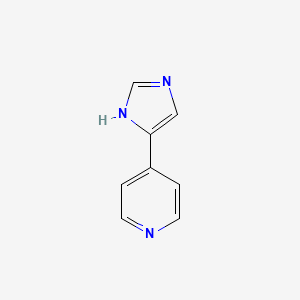

4-(1H-Imidazol-5-yl)pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1H-Imidazol-5-yl)pyridine is a compound with the molecular weight of 145.16 . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature . The compound is known for its broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of imidazole derivatives, including 4-(1H-Imidazol-5-yl)pyridine, often involves cyclization of in situ generated 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The use of asymmetrical 1,3-diketones can lead to the formation of a mixture of regioisomers .Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis

Imidazole derivatives show a broad range of chemical reactions. For instance, the conversion of the imidazo[1,5-a]pyrimidine core into 3H-imidazo[4,5-b]pyridine, which takes place only under acidic conditions, can be considered as a new version of Dimroth rearrangement involving cleavage of C–N bond and formation of C–C bond .Physical And Chemical Properties Analysis

4-(1H-Imidazol-5-yl)pyridine is a solid substance . It should be stored in a dark place, sealed in dry, at room temperature .Applications De Recherche Scientifique

GABA A Receptor Modulation

4-(1H-Imidazol-5-yl)pyridine: derivatives have been identified as positive allosteric modulators of the GABA A receptor . This application is significant in the development of therapeutics for neurological disorders where GABAergic signaling is implicated.

Proton Pump Inhibition

These compounds have shown potential as proton pump inhibitors, which can be used to treat conditions like gastroesophageal reflux disease (GERD) by reducing stomach acid production .

Aromatase Inhibition

The structural analogs of 4-(1H-Imidazol-5-yl)pyridine have been developed as aromatase inhibitors, which are crucial in the treatment of hormone-sensitive breast cancers .

Anti-inflammatory Activity

Some derivatives are known to exhibit non-steroidal anti-inflammatory drug (NSAID) properties, providing a new avenue for anti-inflammatory treatments .

Cancer Therapy

The derivatives of 4-(1H-Imidazol-5-yl)pyridine have been extensively described as inhibitors of Aurora A kinase (AURAK), a promising molecular target for cancer therapy .

Carbohydrate Metabolism Enzyme Modulation

These molecules can influence enzymes involved in carbohydrate metabolism, which is essential for managing diseases like diabetes .

Antimicrobial Agents

Due to their structural resemblance to purines, imidazopyridine derivatives have been evaluated as antibacterial agents, offering a new strategy to combat bacterial infections .

Synthesis of Imidazopyridines

Recent advances in synthetic methods have expanded the accessibility of imidazopyridines, facilitating their application in medicinal chemistry and drug discovery .

Mécanisme D'action

Target of Action

Imidazole-containing compounds, which include 4-(1h-imidazol-5-yl)pyridine, have been reported to exhibit a broad range of biological activities . They have been used in the development of new drugs with different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

It is known that imidazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some imidazole derivatives have been found to inhibit certain enzymes, thereby affecting the metabolic processes in which these enzymes are involved .

Biochemical Pathways

Imidazole is a key component of several important biological molecules such as histidine, purine, and histamine . Therefore, it can be inferred that 4-(1H-Imidazol-5-yl)pyridine might affect the biochemical pathways involving these molecules.

Pharmacokinetics

Imidazole is known to be highly soluble in water and other polar solvents , which could potentially influence the bioavailability of 4-(1H-Imidazol-5-yl)pyridine.

Result of Action

It is known that imidazole derivatives can exhibit a wide range of biological activities, which suggests that 4-(1h-imidazol-5-yl)pyridine could potentially have diverse effects at the molecular and cellular levels .

Action Environment

Given that imidazole is highly soluble in water and other polar solvents , it can be inferred that the action of 4-(1H-Imidazol-5-yl)pyridine could potentially be influenced by the polarity of its environment.

Safety and Hazards

Propriétés

IUPAC Name |

4-(1H-imidazol-5-yl)pyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-3-9-4-2-7(1)8-5-10-6-11-8/h1-6H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJQQGJNKKDEODG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=CN=CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-[(6-Methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2589095.png)

![4-(methylsulfonyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2589096.png)

![N-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-N'-phenylbenzene-1,4-diamine](/img/structure/B2589101.png)

![4-phenyl-N-[4-(trifluoromethoxy)phenyl]piperazine-1-carbothioamide](/img/structure/B2589104.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-methoxybenzenesulfonamide](/img/structure/B2589105.png)

![N-(3,4-dimethoxyphenethyl)-2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2589107.png)

![2-chloro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2589116.png)

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-methyl-N-phenylacetamide](/img/structure/B2589117.png)